molecular formula C18H13N3O2S B7750030 2-(5-Naphthalen-2-yl-4-oxothieno[2,3-d]pyrimidin-3-yl)acetamide

2-(5-Naphthalen-2-yl-4-oxothieno[2,3-d]pyrimidin-3-yl)acetamide

Cat. No.: B7750030
M. Wt: 335.4 g/mol
InChI Key: RLAHMHKEZVPVDI-UHFFFAOYSA-N
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Description

2-(5-Naphthalen-2-yl-4-oxothieno[2,3-d]pyrimidin-3-yl)acetamide is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Naphthalen-2-yl-4-oxothieno[2,3-d]pyrimidin-3-yl)acetamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of the thieno[2,3-d]pyrimidine core, followed by the introduction of the naphthalene group through a series of substitution reactions. The final step involves the acylation of the intermediate compound to form the acetamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(5-Naphthalen-2-yl-4-oxothieno[2,3-d]pyrimidin-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Conditions for substitution reactions may involve the use of catalysts, solvents, and specific temperature ranges to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a variety of functional groups, such as halogens or alkyl groups.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have biological activity, making it a candidate for drug discovery and development.

    Medicine: Its unique structure could be explored for therapeutic applications, such as anticancer or antimicrobial agents.

    Industry: The compound could be used in the development of new materials with specific properties, such as electronic or photonic applications.

Mechanism of Action

The mechanism of action of 2-(5-Naphthalen-2-yl-4-oxothieno[2,3-d]pyrimidin-3-yl)acetamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of specific enzymes or activation of signaling pathways, leading to the desired therapeutic effect.

Comparison with Similar Compounds

Similar Compounds

    Pyrido[2,3-d]pyrimidin-5-one: A similar compound with a pyrimidine core, known for its biological activity.

    Pyrido[2,3-d]pyrimidin-7-one: Another related compound with potential therapeutic applications.

    Pyrimidino[4,5-d][1,3]oxazine: A fused heterocyclic compound with diverse biological activities.

Uniqueness

2-(5-Naphthalen-2-yl-4-oxothieno[2,3-d]pyrimidin-3-yl)acetamide stands out due to its unique combination of a naphthalene moiety and a thieno[2,3-d]pyrimidine core. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-(5-naphthalen-2-yl-4-oxothieno[2,3-d]pyrimidin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O2S/c19-15(22)8-21-10-20-17-16(18(21)23)14(9-24-17)13-6-5-11-3-1-2-4-12(11)7-13/h1-7,9-10H,8H2,(H2,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLAHMHKEZVPVDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=CSC4=C3C(=O)N(C=N4)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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